N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a phthalazine derivative characterized by a 3-methyl-4-oxophthalazine core linked to a 4-methoxyindole group via an ethyl carboxamide bridge. The compound’s structure combines a planar heterocyclic phthalazine moiety with a lipophilic indole substituent, which may enhance membrane permeability and target binding compared to simpler analogs.
Properties
Molecular Formula |
C21H20N4O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-24-21(27)15-7-4-3-6-14(15)19(23-24)20(26)22-11-13-25-12-10-16-17(25)8-5-9-18(16)28-2/h3-10,12H,11,13H2,1-2H3,(H,22,26) |
InChI Key |
JGOZJCHKHWMEOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative catalysts, solvents, and reaction conditions to achieve a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Phthalazine derivatives share core structural features but vary in substituents, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Core Modifications : The target compound’s 3-methyl-4-oxophthalazine core is shared with antimicrobial agents 2j and 2k, but its 4-methoxyindolylethyl substituent distinguishes it from the benzothiazolylthio (2j) and phenylpiperazinyl (2k) groups .
- However, the methoxy group could mitigate excessive hydrophobicity, balancing solubility .
- Synthetic Feasibility : Yields of analogs like 2j (84%) and 2k (74%) suggest efficient synthetic routes for phthalazine derivatives, though the target compound’s indole-ethyl linkage may require specialized coupling steps .
Antimicrobial Activity:
- Compounds 2j and 2k exhibit broad-spectrum antimicrobial activity, attributed to their benzothiazolylthio and piperazinyl groups, which disrupt microbial membranes or enzymes . The target compound’s indole moiety, known for interactions with bacterial efflux pumps, may confer similar or enhanced activity, though experimental data are lacking.
Enzyme Inhibition:
- H-Series inhibitors (e.g., H-89 in ) with isoquinolinesulfonamide groups target protein kinases. The target compound’s carboxamide bridge and phthalazine core may similarly inhibit kinase or protease activity, but structural differences (e.g., indole vs. isoquinoline) could alter selectivity .
Metabolic Stability:
- Impurities like 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine derivatives (–9) highlight metabolic vulnerabilities in related heterocycles. The target compound’s methoxy group may reduce oxidative metabolism, extending half-life compared to non-methoxy analogs .
Structural Insights from Heterocyclic Analogs
- Quinazoline vs. Phthalazine : Compound 8 () uses a quinazoline core, which has a smaller ring system than phthalazine. This may enhance rigidity and binding affinity but reduce solubility .
- Indole Derivatives : N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () demonstrates neuroprotective effects, suggesting the target compound’s indole group could confer CNS activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
